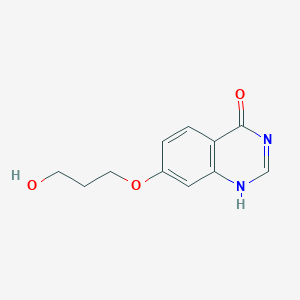
三丁基(乙烯基)锡
描述
科学研究应用
Tributyl(vinyl)tin has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions.
Material Science: It is used in the preparation of various materials, including polymers and advanced materials with specific properties.
Biological Research: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
作用机制
Target of Action
Tributyl(vinyl)tin primarily targets bromoacetylenes and bromoaromatics . These compounds are often used in organic synthesis, and Tributyl(vinyl)tin serves as a vinyl nucleophile in these reactions .
Mode of Action
The compound interacts with its targets through palladium-catalyzed cross-coupling reactions . This type of reaction is commonly used in organic synthesis to form carbon-carbon bonds, which are crucial in the formation of complex organic molecules .
Biochemical Pathways
The primary biochemical pathway affected by Tributyl(vinyl)tin is the Stille coupling reaction . In this reaction, the compound acts as a source of vinyl anion equivalent, undergoing Stille coupling with a vinyl triflate . After hydrolysis, this results in the formation of an α,β-unsaturated ketone .
Result of Action
The result of Tributyl(vinyl)tin’s action is the formation of an α,β-unsaturated ketone . This compound is a key intermediate in many organic synthesis reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tributyl(vinyl)tin. For instance, the compound is sensitive to hydrolysis , meaning that its reactivity can be affected by the presence of water. Additionally, the compound’s boiling point is 104-106 °C at 3.5 mmHg , suggesting that it may be volatile under certain conditions.
生化分析
Biochemical Properties
Tributyl(vinyl)tin is a vinyl nucleophile for bromoacetylenes and bromoaromatics
Molecular Mechanism
The molecular mechanism of Tributyl(vinyl)tin involves its role as a source of vinyl anion equivalent in Stille coupling reactions . It interacts with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation and changes in gene expression .
Dosage Effects in Animal Models
Organotin compounds have been shown to cause toxic or adverse effects at high doses .
准备方法
Tributyl(vinyl)tin can be synthesized through several methods:
Reaction of Vinylmagnesium Bromide with Tributyltin Chloride: This method involves the reaction of vinylmagnesium bromide with tributyltin chloride.
Hydrostannylation of Acetylene with Tributyltin Hydride: This laboratory synthesis method involves the hydrostannylation of acetylene using tributyltin hydride.
化学反应分析
Tributyl(vinyl)tin undergoes various types of chemical reactions:
Palladium-Catalyzed Cross-Coupling Reactions: It is commonly used in Stille coupling reactions, where it reacts with vinyl triflates to form α,β-unsaturated ketones.
Radical Reactions: Organotin hydrides, including tributyl(vinyl)stannane, are good radical reducing agents due to the weak, nonionic bond between tin and hydrogen.
相似化合物的比较
Tributyl(vinyl)tin can be compared with other organotin compounds:
Tributyltin Hydride: Similar to tributyl(vinyl)stannane, tributyltin hydride is used in radical reactions but is more commonly employed in reduction reactions.
Tributyl(1-ethoxyvinyl)tin: This compound undergoes similar Stille coupling reactions but acts as an acetyl anion equivalent.
Vinyltributylstannane: Another similar compound used in palladium-catalyzed cross-coupling reactions.
Tributyl(vinyl)tin stands out due to its versatility in various chemical reactions and its wide range of applications in scientific research.
属性
IUPAC Name |
tributyl(ethenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H3.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H,2H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWRFOJWQSSRJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225836 | |
| Record name | Ethynyltributylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7486-35-3 | |
| Record name | Tributylvinyltin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7486-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethynyltributylstannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethynyltributylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylvinylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tributyl(vinyl)tin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FA6XM467X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tributyl(vinyl)stannane in conjugated polymer synthesis?
A: Tributyl(vinyl)stannane acts as a crucial reagent in palladium-catalyzed cross-coupling reactions, specifically the Stille reaction. [, ] This reaction enables the efficient incorporation of vinyl groups into aromatic halides, forming the backbone of conjugated polymers like poly(1,4-phenylene-vinylenes) (PPVs). []
Q2: Can you provide an example of Tributyl(vinyl)stannane's application in conjugated polymer synthesis from the provided research?
A: Certainly. One study highlights the synthesis of 1,4-dialkoxy and 1,4-dialkyl substituted 2,5-divinylbenzenes. [] Here, Tributyl(vinyl)stannane reacts with dialkoxy and dialkyl substituted 1,4-dihalobenzenes in the presence of a palladium catalyst. This single-step reaction efficiently introduces two vinyl groups to the benzene ring, creating monomers suitable for further polymerization into PPVs. [, ]
Q3: What are the advantages of using Tributyl(vinyl)stannane in this type of reaction compared to other methods?
A: The Stille reaction, employing reagents like Tributyl(vinyl)stannane, offers several advantages in conjugated polymer synthesis: [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


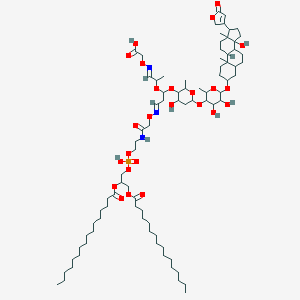
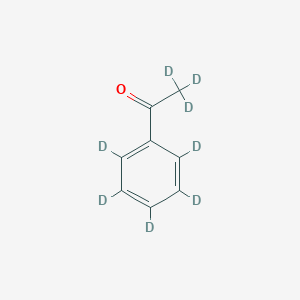
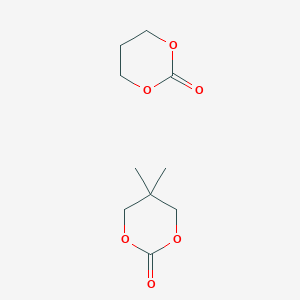


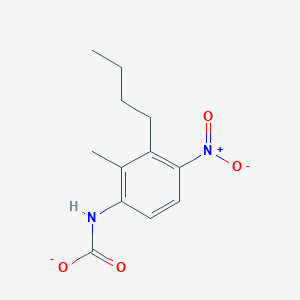
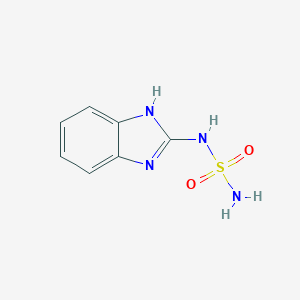
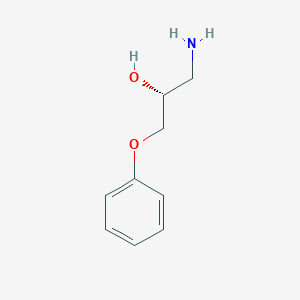


![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)
